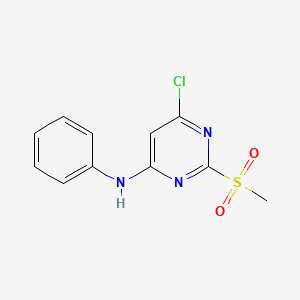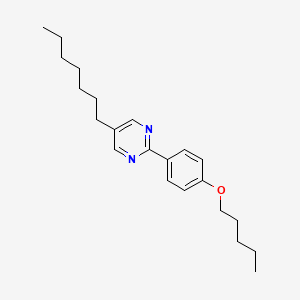
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C22H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyl group and a pentyloxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The heptyl and pentyloxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidines and phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Heptyl-2-(4-(butyloxy)phenyl)pyrimidine
- 5-Heptyl-2-(4-(hexyloxy)phenyl)pyrimidine
- 5-Heptyl-2-(4-(octyloxy)phenyl)pyrimidine
Comparison
Compared to similar compounds, 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine exhibits unique properties due to the specific length of the alkyl chains. This affects its solubility, reactivity, and potential applications. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry and biology.
Propiedades
Número CAS |
57202-36-5 |
|---|---|
Fórmula molecular |
C22H32N2O |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
5-heptyl-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C22H32N2O/c1-3-5-7-8-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
Clave InChI |
GHQDUXHJUKJNLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





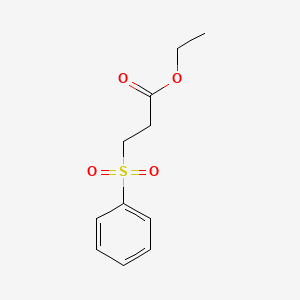
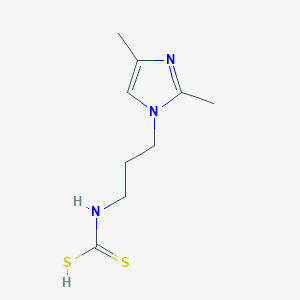
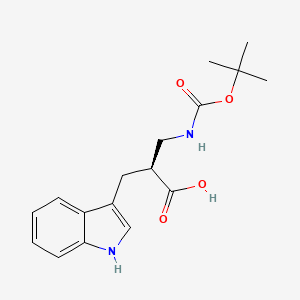
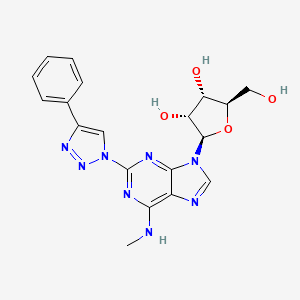

![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)


